3-Methyl-5-[4-(propan-2-yl)phenyl]aniline
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Overview
Description
3-Methyl-5-[4-(propan-2-yl)phenyl]aniline is an aromatic amine compound characterized by the presence of a methyl group, an isopropyl-substituted phenyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[4-(propan-2-yl)phenyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylaniline and 4-isopropylbenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 3-methylaniline and 4-isopropylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a palladium catalyst to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[4-(propan-2-yl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, sulfonated, or nitrated aromatic compounds.
Scientific Research Applications
3-Methyl-5-[4-(propan-2-yl)phenyl]aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[4-(propan-2-yl)phenyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-[4-(propan-2-yl)phenyl]aniline: Similar structure but with a different substitution pattern on the aromatic ring.
3-Methyl-5-[4-(methyl)phenyl]aniline: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
3-Methyl-5-[4-(propan-2-yl)phenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-methyl-5-(4-propan-2-ylphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-11(2)13-4-6-14(7-5-13)15-8-12(3)9-16(17)10-15/h4-11H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZGQEMFHVYKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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